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molecular formula C9H10N2O2 B8589514 Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate CAS No. 93036-67-0

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate

Cat. No. B8589514
M. Wt: 178.19 g/mol
InChI Key: ZKNMRQGIUVHOPC-UHFFFAOYSA-N
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Patent
US06515130B1

Procedure details

Methyl nicotinoylacetate (88 g, 0.5 mol) was dissolved in toluene (200 g), isopropyl alcohol (200 g), and formic acid (98-100%, 1.22 g, 0.03 mol) and heated to 60-65° C. Gaseous ammonia (23 g, 1.35 mol) was bubbled through the solution for 15 minutes. The white suspension was stirred at 65° C. until a homogeneous solution formed. The solution was stirred for two hours at 65° C. and then concentrated (ca. 200 g) at 65° C. The residue was cooled to −5° C. with stirring and methyl 3-amino-3-(3-pyridyl)-2-propenoate crystallized as colorless needles. The process of reducing the volume to 50% followed by cooling was repeated three times with the mother liquors. Filtration, washing with toluene, and drying at 30° C. resulted in 77.74 g (88.8%) of methyl 3-amino-3-(3-pyridyl)-2-propenoate as colorless crystals.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12][CH3:13])=[O:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(O)(C)C.C(O)=O.[NH3:21]>C1(C)C=CC=CC=1>[NH2:21][C:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[CH:9][C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)CC(=O)OC
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
1.22 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The white suspension was stirred at 65° C. until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The solution was stirred for two hours at 65° C.
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (ca. 200 g) at 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to −5° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
methyl 3-amino-3-(3-pyridyl)-2-propenoate crystallized as colorless needles
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with toluene
CUSTOM
Type
CUSTOM
Details
drying at 30° C.
CUSTOM
Type
CUSTOM
Details
resulted in 77.74 g (88.8%) of methyl 3-amino-3-(3-pyridyl)-2-propenoate as colorless crystals

Outcomes

Product
Name
Type
Smiles
NC(=CC(=O)OC)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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